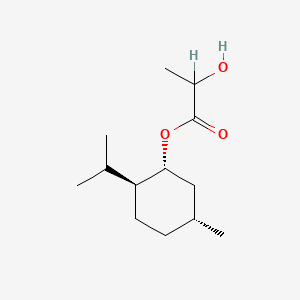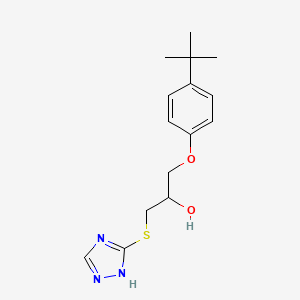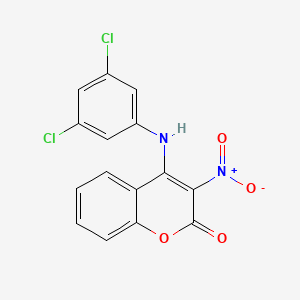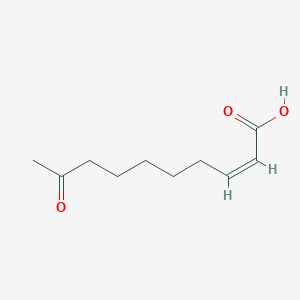
Menthyllactat
Übersicht
Beschreibung
Frescolat ML, also known as menthyl lactate, is a cooling agent widely used in personal care and cosmetic products. It is a translucent solid that provides an immediate and mild cooling sensation, making it suitable for leave-on and rinse-off products. Frescolat ML is known for its ability to support deodorant activity and enhance the sensory experience of various formulations .
Wissenschaftliche Forschungsanwendungen
Frescolat ML has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on sensory receptors and cooling sensation pathways.
Medicine: Explored for its potential use in topical formulations for pain relief and cooling effects.
Industry: Widely used in personal care products such as deodorants, shampoos, and skincare formulations for its cooling properties
Wirkmechanismus
Frescolat ML exerts its cooling effect by interacting with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is responsible for detecting cold temperatures. When applied to the skin, Frescolat ML activates TRPM8, leading to an influx of calcium ions into the nerve cells. This influx generates an electrical signal that is transmitted to the brain, resulting in the perception of a cooling sensation .
Zukünftige Richtungen
Menthyl lactate is a cooling agent that gives the skin a pleasant, intense, and prolonged feeling of freshness on the skin . It serves as a masking and refreshing ingredient in cosmetics and personal care products . It can be used to cover up the original fragrance when there are numerous ingredients in a preparation with varying fragrances that could result in an odd-smelling finished product . It has a cooling effect that is beneficial in powders, toothpaste, chewing gum, and other oral care products .
Biochemische Analyse
Biochemical Properties
Menthyl lactate plays a significant role in biochemical reactions, particularly in skin care formulations. It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is activated by cold temperatures and menthol derivatives . This interaction leads to the cooling sensation experienced upon application. Additionally, menthyl lactate has been shown to promote skin hydration by acting as a natural moisturizing factor (NMF), thanks to the water-binding ability of the lactic acid component .
Cellular Effects
Menthyl lactate influences various cellular processes, particularly in skin cells. It stimulates cell migration and improves the skin renewal rate, which is beneficial for wound healing and skin conditioning . The compound also affects cell signaling pathways by activating the TRPM8 ion channel, leading to a cooling sensation and potential analgesic effects . Furthermore, menthyl lactate has been found to enhance skin hydration, which can impact cellular metabolism and overall skin health .
Molecular Mechanism
At the molecular level, menthyl lactate exerts its effects primarily through the activation of the TRPM8 ion channel. This channel is a polymodal receptor that responds to cold temperatures and chemical ligands such as menthol derivatives . When menthyl lactate binds to TRPM8, it induces a conformational change that opens the channel, allowing the influx of calcium ions. This influx triggers a cascade of intracellular events that result in the cooling sensation and potential analgesic effects . Additionally, menthyl lactate’s ability to bind water molecules contributes to its moisturizing properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of menthyl lactate have been observed to change over time. The compound is stable across a wide range of pH levels, ensuring its long-lasting effects in various formulations . Over time, menthyl lactate continues to provide a cooling sensation and maintain skin hydration. Its effectiveness may diminish with prolonged exposure to environmental factors such as heat and light, which can lead to degradation . Long-term studies have shown that menthyl lactate remains effective in promoting skin health and hydration over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of menthyl lactate vary with different dosages. At lower doses, the compound provides a mild cooling sensation and promotes skin hydration without causing irritation . At higher doses, menthyl lactate can cause mild irritation and sensitivity, similar to menthol . Toxicity studies have shown that menthyl lactate has a low potential for adverse effects, making it safe for use in various formulations .
Metabolic Pathways
Menthyl lactate is involved in metabolic pathways related to lactate metabolism. It is metabolized in the cytosol from pyruvate through the action of lactate dehydrogenase (LDH), which converts pyruvate to lactate . This reaction is crucial for maintaining cellular energy balance and redox potential. The presence of menthyl lactate can influence metabolic flux and metabolite levels, contributing to its overall effects on skin health .
Transport and Distribution
Within cells and tissues, menthyl lactate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, menthyl lactate can accumulate in specific compartments, contributing to its localized effects. The compound’s ability to bind water molecules also aids in its distribution and retention within the skin .
Subcellular Localization
Menthyl lactate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytosol, where it can interact with enzymes and other biomolecules . The compound’s ability to bind water molecules and its interactions with the TRPM8 ion channel contribute to its activity and function within specific cellular compartments . Additionally, post-translational modifications and targeting signals may direct menthyl lactate to specific organelles, enhancing its effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Frescolat ML is synthesized through the esterification of menthol with lactic acid. The reaction involves the condensation of menthol, a naturally occurring compound derived from peppermint oil, with lactic acid, which is obtained from the fermentation of carbohydrates. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of Frescolat ML involves the use of large-scale reactors where menthol and lactic acid are combined in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting product is purified through distillation or crystallization to obtain high-purity menthyl lactate .
Analyse Chemischer Reaktionen
Types of Reactions
Frescolat ML primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between menthol and lactic acid, while hydrolysis is the reverse reaction, breaking the ester bond to yield menthol and lactic acid .
Common Reagents and Conditions
Esterification: Menthol, lactic acid, acid catalyst (e.g., sulfuric acid), heat.
Hydrolysis: Water, base catalyst (e.g., sodium hydroxide), heat.
Major Products Formed
Esterification: Menthyl lactate (Frescolat ML).
Hydrolysis: Menthol and lactic acid.
Vergleich Mit ähnlichen Verbindungen
Frescolat ML is often compared with other cooling agents such as menthol, menthone glycerin acetal, and vanillyl butyl ether. While menthol is the most widely used cooling agent, it has some disadvantages such as volatility, strong smell, and potential for irritation at high concentrations. Frescolat ML, on the other hand, provides a milder and longer-lasting cooling effect without the strong odor or irritation, making it a preferred choice in many formulations .
Similar Compounds
- Menthol
- Menthone glycerin acetal
- Vanillyl butyl ether
Eigenschaften
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNOLBSYLSYIBM-SGUBAKSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Menthyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
142.00 °C. @ 5.00 mm Hg | |
| Record name | Menthyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | Menthyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
59259-38-0 | |
| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Menthyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38 - 40 °C | |
| Record name | Menthyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1223497.png)
![3-(4-Methoxyphenyl)-2,4-dihydrothiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B1223501.png)
![N-cyano-N'-(2-fluorophenyl)carbamimidothioic acid [2-(tert-butylamino)-2-oxoethyl] ester](/img/structure/B1223504.png)
![N,N-dimethyl-3-[4-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide](/img/structure/B1223506.png)
![N-(4-bromophenyl)-2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223507.png)
![1-Butyl-2,4-dioxo-7-thiophen-2-yl-5-pyrido[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1223510.png)
![4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline](/img/structure/B1223511.png)
![1-[4-(Diethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1223512.png)



![Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester](/img/structure/B1223518.png)
![N-[(4-fluorophenyl)methyl]-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-morpholinecarboxamide](/img/structure/B1223519.png)
